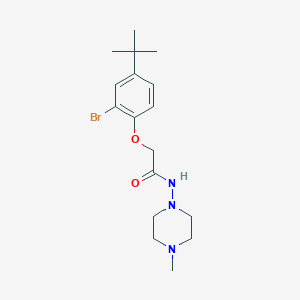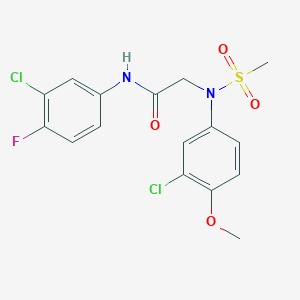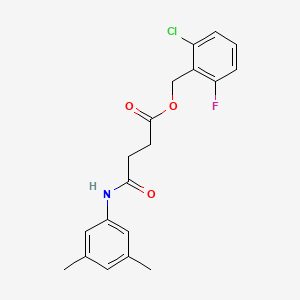![molecular formula C25H24N2O5S B3621839 ethyl 4-[[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]sulfonylamino]benzoate](/img/structure/B3621839.png)
ethyl 4-[[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]sulfonylamino]benzoate
概要
説明
Ethyl 4-[[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]sulfonylamino]benzoate is a complex organic compound that features a quinoline moiety, a sulfonyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]sulfonylamino]benzoate typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where the quinoline derivative reacts with sulfonyl chlorides under basic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The carbonyl group in the quinoline ring can be reduced to form alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline ring.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
Ethyl 4-[[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]sulfonylamino]benzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s quinoline moiety is of interest for the development of antimalarial and anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with biological macromolecules.
作用機序
The mechanism by which ethyl 4-[[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]sulfonylamino]benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, which are used as antimalarial agents.
Sulfonyl Compounds: Such as sulfonamides, which are used as antibiotics.
Benzoate Esters: Such as methyl benzoate, which is used as a flavoring agent.
Uniqueness
Ethyl 4-[[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]sulfonylamino]benzoate is unique due to the combination of its functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
ethyl 4-[[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-2-32-25(29)19-12-14-21(15-13-19)26-33(30,31)22-10-5-8-20(17-22)24(28)27-16-6-9-18-7-3-4-11-23(18)27/h3-5,7-8,10-15,17,26H,2,6,9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDUMPMFEHTKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B3621783.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B3621785.png)
![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B3621790.png)
![4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzene-1-sulfonamide](/img/structure/B3621793.png)
![ethyl 3-[({3-[(4-methylphenyl)sulfonyl]propanoyl}oxy)methyl]benzoate](/img/structure/B3621797.png)
![N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B3621805.png)

![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B3621821.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3621825.png)
![N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B3621832.png)

![N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B3621848.png)
![1-[(2,4,5-trichlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3621857.png)
